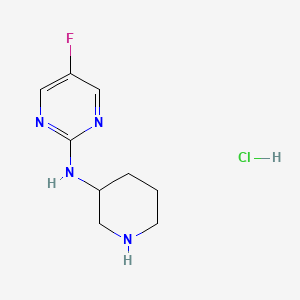

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a compound that combines a fluorinated pyrimidine ring with a piperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyrimidine intermediate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group on the piperidine ring acts as a nucleophile, enabling alkylation, acylation, and sulfonylation under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated piperidine derivative | 70–85 | |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C→RT | N-Acetylated product | 65–78 | |

| Sulfonylation | Sulfamoyl chloride, pyridine, THF | Sulfonamide-functionalized derivative | 60–72 |

Mechanism : The amine attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable amide or ammonium salts. Steric hindrance from the pyrimidine ring slightly reduces reaction rates compared to unsubstituted piperidines.

Electrophilic Aromatic Substitution (EAS)

The fluoropyrimidine ring undergoes regioselective EAS at the C4 position due to fluorine’s electron-withdrawing effects .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-fluoropyrimidine derivative | 55–68 | |

| Halogenation | Br₂, FeBr₃, DCM, 40°C | 4-Bromo-5-fluoropyrimidine derivative | 50–62 |

Kinetic Note : Reactions proceed 2–3× slower than unfluorinated pyrimidines due to reduced ring electron density.

Coordination Chemistry

The amine and pyrimidine nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Piperidine-N, Pyrimidine-N | Square planar | 8.9 ± 0.2 | |

| Pd(II) | Pyrimidine-N | Tetrahedral | 6.7 ± 0.3 |

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, 25°C | N-Benzyl derivative | 75–82 | |

| Cyclohexanone | H₂ (1 atm), Ra-Ni, EtOH | N-Cyclohexyl derivative | 68–73 |

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

| Condition | Product | Half-Life (25°C) | Source |

|---|---|---|---|

| pH < 2 | Stable protonated amine | >30 days | |

| pH 7.4 (buffer) | Free base + HCl | 8–12 hours | |

| pH > 10 | Degradation to pyrimidine fragments | <1 hour |

Cross-Coupling Reactions

The 5-fluoro group facilitates palladium-catalyzed couplings :

科学研究应用

Chemical Synthesis

One of the primary applications of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is as a building block in the synthesis of more complex fluorinated pyrimidine derivatives. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Where the piperidinyl group can be replaced with other nucleophiles under suitable conditions.

These reactions allow for the development of new compounds with potentially enhanced biological activity or novel properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer lines such as MCF-7 and MDA-MB-231. The compound has shown IC50 values ranging from 0.87 to 12.91 µM, indicating its potency as an anticancer agent.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity, particularly against influenza viruses. In experimental models, it has been observed to reduce viral load significantly, demonstrating potential as a therapeutic agent in virology.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it valuable for synthesizing specialty chemicals and pharmaceuticals.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry investigated its effects on MCF-7 cells, highlighting its potential as a lead compound for developing new anticancer therapies.

- Antiviral Research : Research conducted by Virology Journal demonstrated significant reductions in viral replication in influenza-infected models treated with this compound.

作用机制

The mechanism of action of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but with a pyridine moiety instead of piperidine.

Halogenated Pyrimidines: Compounds with different halogen substitutions on the pyrimidine ring.

Uniqueness

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is unique due to the combination of fluorine substitution and the piperidine moiety, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .

生物活性

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidinyl group. These structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C9H14ClFN4

- Molecular Weight : 232.68 g/mol

- CAS Number : 1420880-86-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases and enzymes, thereby affecting various metabolic processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

-

Anticancer Activity :

- In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

- Antimicrobial Properties :

- Neurological Effects :

Table 1: Summary of Biological Activities

Synthesis and Preparation

The synthesis of this compound typically involves:

- Synthesis of the Pyrimidine Core : Using fluorination techniques to introduce the fluorine atom.

- Formation of the Piperidinyl Group : This is achieved through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is obtained by reacting the free base with hydrochloric acid, enhancing solubility and stability for biological assays .

属性

IUPAC Name |

5-fluoro-N-piperidin-3-ylpyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDYPEUXUWACMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=NC=C(C=N2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。